molecular formula C10H22O B15180355 4,6,6-Trimethylheptan-2-ol CAS No. 51079-79-9

4,6,6-Trimethylheptan-2-ol

Cat. No.: B15180355
CAS No.: 51079-79-9
M. Wt: 158.28 g/mol
InChI Key: FHQUDZUTAZYJRH-UHFFFAOYSA-N
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Description

4,6,6-Trimethylheptan-2-ol is an organic compound with the molecular formula C10H22O. It is also known by its IUPAC name, 2-heptanol, 4,6,6-trimethyl-. This compound is a type of alcohol, characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom. It is a colorless liquid with a distinct odor and is used in various chemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6,6-Trimethylheptan-2-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, 4,6,6-trimethylheptan-2-one, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone. This process uses a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature to facilitate the reduction reaction. The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4,6,6-Trimethylheptan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,6,6-Trimethylheptan-2-ol has several applications in scientific research:

    Chemistry: It is used as a solvent and intermediate in organic synthesis. Its unique structure makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alcohols. It serves as a model substrate for investigating the activity of alcohol dehydrogenases and other related enzymes.

    Medicine: While not directly used as a drug, this compound can be employed in the synthesis of pharmaceutical intermediates and active ingredients.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals. .

Mechanism of Action

The mechanism of action of 4,6,6-Trimethylheptan-2-ol primarily involves its interaction with enzymes and other molecular targets. As an alcohol, it can undergo oxidation and reduction reactions catalyzed by enzymes such as alcohol dehydrogenases. These enzymes facilitate the conversion of the alcohol to its corresponding ketone and vice versa. The compound’s hydroxyl group can also participate in hydrogen bonding and other interactions with biological molecules, influencing its behavior in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6,6-Trimethylheptan-2-ol is unique due to its specific branching pattern and the presence of three methyl groups. This structure imparts distinct physical and chemical properties, such as its boiling point, solubility, and reactivity. The compound’s unique structure also makes it a valuable model for studying the effects of branching on the behavior of alcohols in various chemical and biological contexts .

Properties

CAS No.

51079-79-9

Molecular Formula

C10H22O

Molecular Weight

158.28 g/mol

IUPAC Name

4,6,6-trimethylheptan-2-ol

InChI

InChI=1S/C10H22O/c1-8(6-9(2)11)7-10(3,4)5/h8-9,11H,6-7H2,1-5H3

InChI Key

FHQUDZUTAZYJRH-UHFFFAOYSA-N

Canonical SMILES

CC(CC(C)O)CC(C)(C)C

Origin of Product

United States

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